calcium;2H-thiophen-2-ide
Description
Calcium;2H-thiophen-2-ide is a metal-organic compound consisting of a calcium cation (Ca²⁺) paired with two 2H-thiophen-2-ide anions. The thiophene moiety is a five-membered aromatic heterocycle containing one sulfur atom. Deprotonation at the 2-position of 2H-thiophene generates the conjugate base (C₄H₃S⁻), which coordinates with calcium to form a salt. Such ionic thiophenides are typically reactive due to the strong basicity of the deprotonated aromatic ring and the electrophilic nature of calcium.
Properties
CAS No. |
49591-42-6 |
|---|---|
Molecular Formula |
C8H6CaS2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
calcium;2H-thiophen-2-ide |
InChI |
InChI=1S/2C4H3S.Ca/c2*1-2-4-5-3-1;/h2*1-3H;/q2*-1;+2 |
InChI Key |
BVZLIAQPOFCZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CS[C-]=C1.C1=CS[C-]=C1.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including calcium;2H-thiophen-2-ide, can be achieved through several methods:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Hinsberg Synthesis: This involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Calcium;2H-thiophen-2-ide undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Thiophene can be reduced under different conditions to yield various products.
Friedel-Crafts Acylation: This reaction involves the acetylation of thiophene with acetic anhydride in the presence of phosphoric acid.
Common Reagents and Conditions
Nitration: Nitric acid in acetic anhydride is used to nitrate thiophene, forming 2-nitrothiophene.
Sulfonation: Concentrated sulfuric acid is used to sulfonate thiophene, forming thiophene-2-sulfonic acid.
Halogenation: Chlorine or bromine is used for halogenation at room temperature.
Major Products
2-Nitrothiophene: Formed from nitration.
Thiophene-2-sulfonic acid: Formed from sulfonation.
2-Acetylthiophene: Formed from Friedel-Crafts acylation.
Scientific Research Applications
Calcium;2H-thiophen-2-ide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the development of insecticides.
Mechanism of Action
The mechanism of action of calcium;2H-thiophen-2-ide involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to their pharmacological effects, such as anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carboxamide (C₅H₅NOS)
- Structure : A neutral organic compound featuring a carboxamide (-CONH₂) group at the 2-position of the thiophene ring.
- Properties: Molecular weight = 127.16 g/mol, CAS 5813-89-6.
- Applications : Used in pharmaceuticals and materials science due to its hydrogen-bonding capability and aromatic stability.
Thiophene-2-carbothioamide (C₅H₅NS₂)
- Structure : Analogous to carboxamide but replaces the carbonyl oxygen with sulfur (-CSNH₂).
- Properties : Molecular weight = 143.23 g/mol. Exhibits distinct reactivity, such as participation in metal coordination via the thioamide group .
- Applications: Potential use in coordination chemistry or as a ligand in catalytic systems.
Sodium 2-thiophenide (NaC₄H₃S)
- Structure : A simpler metal thiophenide with a sodium cation.
- Properties : Higher solubility in polar solvents compared to calcium salts due to smaller ionic radius and lower charge density of Na⁺.
- Reactivity: Known to undergo nucleophilic aromatic substitution reactions, similar to other alkali metal thiophenides.
Data Table: Comparative Analysis
Key Research Findings
- Reactivity : this compound is expected to be highly reactive in moisture-sensitive environments, unlike the stable carboxamide and carbothioamide derivatives. Its ionic nature facilitates participation in cross-coupling or deprotonation reactions.
- Stability : The covalent thiophene derivatives (carboxamide, carbothioamide) exhibit greater thermal and atmospheric stability compared to ionic metal thiophenides, which often require inert handling conditions.
- Functional Group Influence : The carboxamide group enhances solubility in polar aprotic solvents (e.g., DMSO), while the thiophenide anion’s solubility depends on counterion choice (e.g., calcium vs. sodium).
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